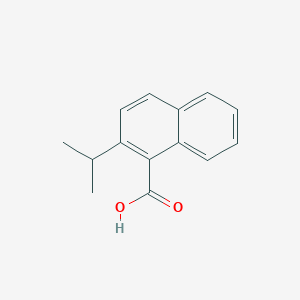2-Isopropyl-1-naphthoic acid
CAS No.: 92495-89-1
Cat. No.: VC11678791
Molecular Formula: C14H14O2
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 92495-89-1 |
|---|---|
| Molecular Formula | C14H14O2 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 2-propan-2-ylnaphthalene-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H14O2/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14(15)16/h3-9H,1-2H3,(H,15,16) |
| Standard InChI Key | REMHGNXKQJJMSC-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C(C2=CC=CC=C2C=C1)C(=O)O |
| Canonical SMILES | CC(C)C1=C(C2=CC=CC=C2C=C1)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Framework
2-Isopropyl-1-naphthoic acid (IUPAC name: 2-propan-2-ylnaphthalene-1-carboxylic acid) consists of a naphthalene backbone with a carboxylic acid group at the 1-position and an isopropyl group (-CH(CH₃)₂) at the 2-position. The naphthalene system provides aromatic stability, while the substituents influence electronic distribution and steric interactions.
Key Structural Features:
-
Aromatic system: The fused benzene rings enable π-π stacking and charge delocalization .
-
Carboxylic acid group: Enhances polarity and enables hydrogen bonding or salt formation .
-
Isopropyl substituent: Introduces steric bulk and modulates solubility via hydrophobic interactions.
Comparative Physicochemical Properties
While experimental data specific to 2-isopropyl-1-naphthoic acid are scarce, Table 1 extrapolates properties from structurally similar compounds, such as 1-naphthoic acid (CAS 86-55-5) and 2-ethoxy-1-naphthoic acid .
Table 1: Predicted Physicochemical Properties of 2-Isopropyl-1-naphthoic Acid
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of 2-isopropyl-1-naphthoic acid likely involves:
-
Functionalization of naphthalene: Introducing the isopropyl group via Friedel-Crafts alkylation or directed ortho-metalation.
-
Carboxylic acid installation: Oxidation of a methyl group or carboxylation of a pre-functionalized intermediate.
Proposed Synthetic Route
Adapting methodologies from 2-ethoxy-1-naphthoic acid synthesis , a plausible pathway is:
Step 1: Isopropylation of 1-Naphthol
1-Naphthol undergoes alkylation with isopropyl bromide in the presence of a Lewis acid (e.g., AlCl₃), yielding 2-isopropyl-1-naphthol.
Step 2: Oxidation to Carboxylic Acid
The intermediate is oxidized using a strong oxidizing agent (e.g., KMnO₄ in acidic conditions) to convert the methyl group to a carboxylic acid.
Reaction Conditions:
Functional Applications and Industrial Relevance
Pharmaceutical Intermediate
Naphthoic acid derivatives are critical in antibiotic synthesis (e.g., nafcillin) . The isopropyl group in 2-isopropyl-1-naphthoic acid may enhance lipid solubility, potentially improving drug bioavailability.
Material Science
The compound’s aromatic system and substituents make it a candidate for:
-
Coordination polymers: Via carboxylate-metal bonding.
-
Liquid crystals: Steric effects from the isopropyl group could influence mesophase behavior.
Future Research Directions
-
Synthetic optimization: Exploring catalytic systems to improve yield and reduce byproducts.
-
Biological screening: Antimicrobial or anticancer activity assays.
-
Crystallography: X-ray diffraction to resolve solid-state packing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume